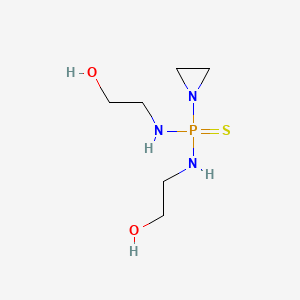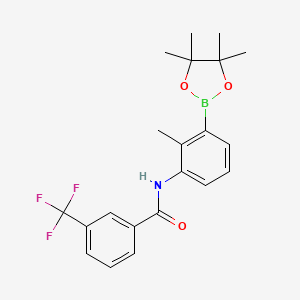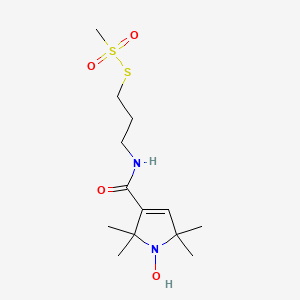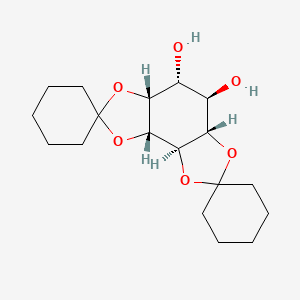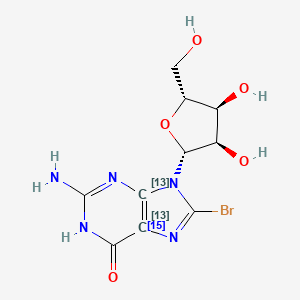
Prednisolone 21-Dimethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prednisolone 21-Dimethylamine: is a synthetic glucocorticoid derived from prednisolone. It is known for its potent anti-inflammatory and immunosuppressive properties. This compound is used in various medical applications, particularly in the treatment of inflammatory and autoimmune conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Prednisolone 21-Dimethylamine typically involves several steps:
Starting Material: Prednisone acetate is often used as the starting material.
Protective Reactions: The 3,20-keto groups are protected.
Reduction Reaction: The 11-keto group is reduced.
Esterification: The 21-hydroxyl group is esterified.
Deprotection: The 3,20-keto groups are deprotected.
Hydrolysis: The 21-acetic ester is hydrolyzed to yield this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is designed to be cost-effective and suitable for mass production .
Analyse Chemischer Reaktionen
Types of Reactions: Prednisolone 21-Dimethylamine undergoes various chemical reactions, including:
Oxidation: Conversion to 20β-hydroxy prednisolone by microbial transformation.
Reduction: Reduction of the 11-keto group during synthesis.
Substitution: Esterification of the 21-hydroxyl group.
Common Reagents and Conditions:
Oxidation: Streptomyces roseochromogenes TS79 is used for microbial transformation.
Reduction: Common reducing agents include sodium borohydride.
Substitution: Esterification is carried out using acetic anhydride.
Major Products:
20β-Hydroxy Prednisolone: Formed during microbial transformation.
This compound: Final product of the synthetic route.
Wissenschaftliche Forschungsanwendungen
Prednisolone 21-Dimethylamine has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Utilized in the development of anti-inflammatory and immunosuppressive therapies.
Industry: Employed in the formulation of pharmaceutical products.
Wirkmechanismus
Prednisolone 21-Dimethylamine exerts its effects by binding to glucocorticoid receptors, leading to changes in gene expression. This results in decreased vasodilation, reduced capillary permeability, and inhibition of leukocyte migration to sites of inflammation . The compound’s molecular targets include various proteins involved in the inflammatory response .
Vergleich Mit ähnlichen Verbindungen
Prednisolone: A closely related glucocorticoid with similar anti-inflammatory properties.
Methylprednisolone: Another glucocorticoid used for its potent anti-inflammatory effects.
Dexamethasone: Known for its high potency and long duration of action.
Uniqueness: Prednisolone 21-Dimethylamine is unique due to its specific structural modifications, which enhance its stability and bioavailability compared to other glucocorticoids .
Conclusion
This compound is a valuable compound in the field of medicine and scientific research. Its potent anti-inflammatory and immunosuppressive properties, along with its unique structural features, make it a crucial component in the development of therapeutic agents.
Eigenschaften
Molekularformel |
C23H33NO4 |
|---|---|
Molekulargewicht |
387.5 g/mol |
IUPAC-Name |
(8S,9S,10R,11S,13S,14S,17R)-17-[2-(dimethylamino)acetyl]-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C23H33NO4/c1-21-9-7-15(25)11-14(21)5-6-16-17-8-10-23(28,19(27)13-24(3)4)22(17,2)12-18(26)20(16)21/h7,9,11,16-18,20,26,28H,5-6,8,10,12-13H2,1-4H3/t16-,17-,18-,20+,21-,22-,23-/m0/s1 |
InChI-Schlüssel |
BYUWTUZDHVVPSF-JZYPGELDSA-N |
Isomerische SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CN(C)C)O)CCC4=CC(=O)C=C[C@]34C)O |
Kanonische SMILES |
CC12CC(C3C(C1CCC2(C(=O)CN(C)C)O)CCC4=CC(=O)C=CC34C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


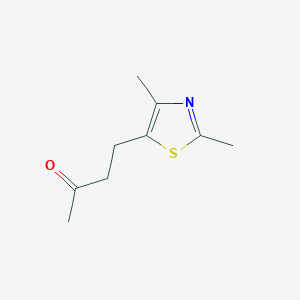
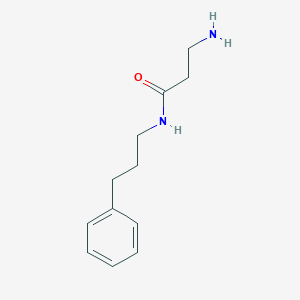

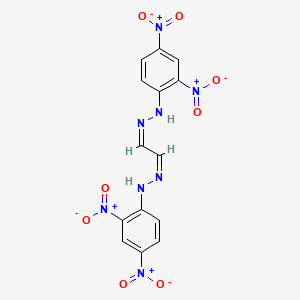
![[(2R,3S,4S,5R,6S)-5-benzoyloxy-3-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-4-yl] benzoate](/img/structure/B13857587.png)

![sodium;(2S)-1-[(2S)-6-amino-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]hexanoyl]pyrrolidine-2-carboxylate](/img/structure/B13857594.png)
![1-N-Ureido 2,6-Bis[[(1,1-dimethylethoxy)carbonyl]amino]-N3-[(1,1-dimethylethoxy)carbonyl]-tobramycin](/img/structure/B13857598.png)
